2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate
Overview
Description
2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with a 5-chloro-2-methoxybenzoate moiety attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 5-chloro-2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for a specific period, often around 1 hour, to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent and high-yield production. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted benzoyl moiety.
Oxidation and Reduction: The chromen-2-one core can be subjected to oxidation and reduction reactions, altering the oxidation state of the oxygen-containing ring.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Triethylamine: Used as a base in the O-acylation reaction.
Dichloromethane: Commonly used as a solvent for the reaction.
Hydrochloric Acid or Sodium Hydroxide: Employed in hydrolysis reactions to break the ester bond.
Major Products Formed
Hydrolysis Products: 7-hydroxy-2H-chromen-2-one and 5-chloro-2-methoxybenzoic acid.
Substitution Products: Various derivatives depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, antibacterial, and anticancer properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: Coumarin derivatives, including this compound, are explored for their fluorescent properties and potential use in the development of sensors and imaging agents.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate involves its interaction with various molecular targets. The chromen-2-one core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to diverse biological effects. The compound’s ability to modulate reactive oxygen species and inhibit microtubule polymerization contributes to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure with a 4-chlorobenzoate moiety instead of 5-chloro-2-methoxybenzoate.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds have a methyl group at the 4th position and exhibit similar biological activities.
Uniqueness
2-oxo-2H-chromen-7-yl 5-chloro-2-methoxybenzoate is unique due to the presence of the 5-chloro-2-methoxybenzoate moiety, which can influence its pharmacokinetic properties and biological activity. The specific substitution pattern can enhance its selectivity and potency in various biological assays compared to other coumarin derivatives .
Properties
IUPAC Name |
(2-oxochromen-7-yl) 5-chloro-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c1-21-14-6-4-11(18)8-13(14)17(20)22-12-5-2-10-3-7-16(19)23-15(10)9-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYMTGCDGZWNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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